![molecular formula C14H17N3O3S B1419839 2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1038360-54-1](/img/structure/B1419839.png)
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
説明
The compound “2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with a molecular weight of 442.56 . The compound is in powder form .
Molecular Structure Analysis
The compound’s IUPAC name is { [5- {3- [ (diethylamino)sulfonyl]phenyl}-4- (2-methoxy-1-methylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid . Its InChI code is 1S/C18H26N4O5S2/c1-5-21 (6-2)29 (25,26)15-9-7-8-14 (10-15)17-19-20-18 (28-12-16 (23)24)22 (17)13 (3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3, (H,23,24) .Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 442.56 .科学的研究の応用
Synthesis and Structural Studies
- Dinuclear Complexes : Research involving the synthesis of dinuclear cobalt and nickel complexes using a mercaptoacetic acid substituted 1,2,4-triazole, similar to the specified compound, has been conducted. These complexes exhibit strong urease inhibitory activities, suggesting potential applications in biological and enzymatic studies (Fang et al., 2019).
Acid-Base Properties
- Ionization Constants Studies : The study of acid-base properties of 1,2,4-triazole derivatives, including the analysis of ionization constants, is crucial for understanding the biological activity of these compounds. This research is significant for the development of drugs and their administration forms (Kaplaushenko, 2014).
Chemical Reactions
- Alkylation and Amino(hydroxy)methylation : Research into the reactions of 1,2,4-triazole-3-thiols with various compounds, resulting in new 3-sulfanyl-1,2,4-triazoles, demonstrates the chemical versatility of triazole derivatives. Such studies contribute to the development of novel compounds with potential applications in chemistry and pharmacology (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Material Synthesis
- Organic-Inorganic Hybrid Materials : The synthesis of new organic-inorganic hybrid materials, including triazole derivatives, has been explored. These materials have applications in various fields, including materials science and nanotechnology (Fizer et al., 2021).
Supramolecular Assembly
- Hydrogen-Bonded Structures : The design and synthesis of triazole compounds for the creation of hydrogen-bonded supramolecular assemblies demonstrate the potential of these compounds in the development of complex molecular structures, relevant to materials science and molecular engineering (Castiñeiras, García-Santos, & Saa, 2019).
Pharmacological Activity
- Antimicrobial and Anti-Cancer Properties : Various studies have been conducted to investigate the antimicrobial and anti-cancer activities of triazole derivatives. These studies are crucial for the development of new pharmaceutical compounds with potential therapeutic applications (Ghani & Alabdali, 2022).
特性
IUPAC Name |
2-[[4-(1-methoxypropan-2-yl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-10(8-20-2)17-13(11-6-4-3-5-7-11)15-16-14(17)21-9-12(18)19/h3-7,10H,8-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYBPZTCHCKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
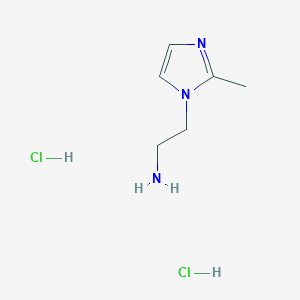
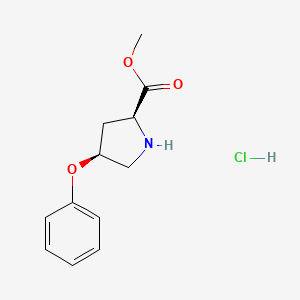
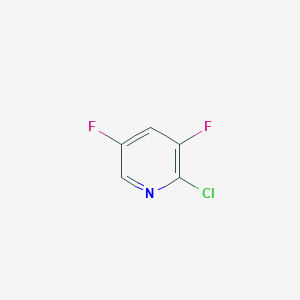
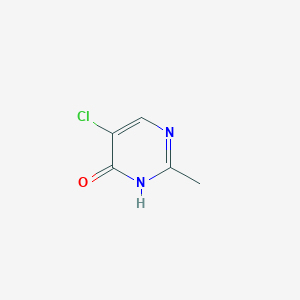
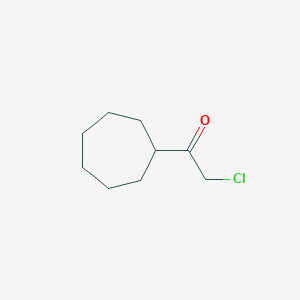
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
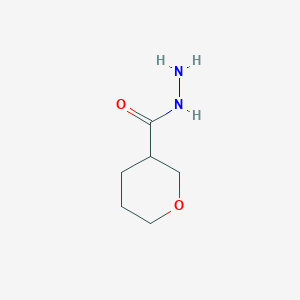
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
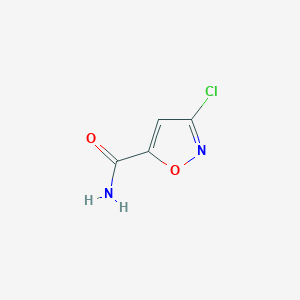
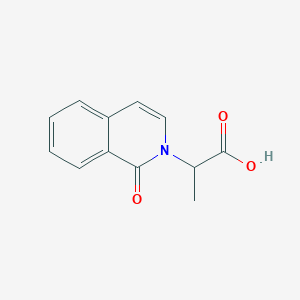
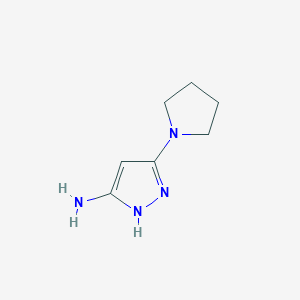
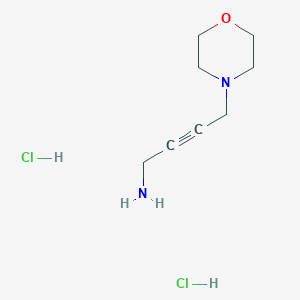
![(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1419779.png)